Tert-butyl 4-[(1-phenylethyl)carbamoyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(1-phenylethyl)carbamoyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a phenylethyl group, and a carbamoyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(1-phenylethyl)carbamoyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 1-phenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including crystallization and chromatography, are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(1-phenylethyl)carbamoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the piperidine ring.
Substitution: Substituted piperidine derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Tert-butyl 4-[(1-phenylethyl)carbamoyl]piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(1-phenylethyl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Utilized as a semi-flexible linker in PROTAC development for targeted protein degradation.
Uniqueness
Tert-butyl 4-[(1-phenylethyl)carbamoyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
757949-49-8 |
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Molecular Formula |
C19H28N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl 4-(1-phenylethylcarbamoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c1-14(15-8-6-5-7-9-15)20-17(22)16-10-12-21(13-11-16)18(23)24-19(2,3)4/h5-9,14,16H,10-13H2,1-4H3,(H,20,22) |
InChI Key |
PWRHHPQRAYJQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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